molecular formula C8H7N3O2 B7963315 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B7963315
M. Wt: 177.16 g/mol
InChI Key: MUUFYAQAWNJGKV-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of a 1-substituted 3-methyl-1H-pyrazole with a pyridine derivative. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.

    1H-pyrazolo[4,3-b]pyridine: Similar structure but with a different arrangement of nitrogen atoms.

    1H-pyrazolo[3,4-c]pyridine: Closely related compound with slight structural variations.

Uniqueness

1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. These properties make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-6-2-3-9-7(8(12)13)5(6)4-10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFYAQAWNJGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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